AZ 628 - 1007871-84-2

AZ 628

Catalog Number: EVT-8062070
CAS Number: 1007871-84-2
Molecular Formula: C27H25N5O2
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxo-6-quinazolinyl)amino]phenyl]benzamide is a member of benzamides.
Synthesis Analysis

The synthesis of AZ 628 involves several chemical steps that ensure the formation of its unique quinazoline structure. While specific details about the synthetic pathway are not extensively documented in public literature, it typically includes:

  1. Formation of the Quinazoline Core: This involves cyclization reactions that lead to the formation of the quinazoline ring system.
  2. Substitution Reactions: Various substitution reactions are carried out to introduce functional groups that enhance the inhibitor's potency and selectivity.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate AZ 628 from by-products.

The synthesis process is optimized to yield high purity and bioavailability, which are critical for pharmacological effectiveness .

Molecular Structure Analysis

AZ 628 has a well-defined molecular structure characterized by its quinazoline core. The key features include:

  • Molecular Formula: C16H14N4O
  • Molecular Weight: Approximately 282.31 g/mol
  • Structural Configuration: The compound adopts a conformation that allows effective binding to the ATP-binding site of BRAF and CRAF kinases.

The three-dimensional structure can be analyzed using X-ray crystallography data, revealing interactions with specific amino acids in the kinase domain that stabilize its binding .

Chemical Reactions Analysis

AZ 628 undergoes several chemical reactions during its interaction with target kinases:

  1. Binding Reaction: AZ 628 binds to the active site of BRAF or CRAF, preventing ATP from accessing its binding site. This competitive inhibition leads to decreased phosphorylation of downstream targets.
  2. Dimerization Inhibition: By stabilizing certain conformations of BRAF, AZ 628 disrupts dimerization processes essential for kinase activation .
  3. Metabolism: In vivo studies indicate that AZ 628 may undergo metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.
Mechanism of Action

The mechanism of action for AZ 628 involves:

  • Inhibition of Kinase Activity: By binding to the inactive conformation of BRAF and CRAF kinases, AZ 628 effectively inhibits their catalytic activity.
  • Disruption of Signaling Pathways: This inhibition leads to reduced activation of downstream signaling pathways, particularly those involving MEK and ERK, which are critical for cell proliferation and survival.
  • Resistance Mechanisms: Studies have shown that mutations in BRAF can lead to resistance against AZ 628, highlighting the need for combination therapies or alternative inhibitors .
Physical and Chemical Properties Analysis

AZ 628 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which is beneficial for cellular uptake.

These properties are essential for determining its bioavailability and therapeutic efficacy in clinical settings .

Applications

AZ 628 has significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated as a treatment for melanoma harboring BRAF V600E mutations. Clinical trials have demonstrated its potential efficacy in inhibiting tumor growth.
  • Research Tool: Beyond its therapeutic applications, AZ 628 serves as a valuable tool in research settings to study RAF signaling pathways and resistance mechanisms in cancer cells.
  • Osteoarthritis Treatment: Recent studies suggest potential applications in treating osteoarthritis by inhibiting pro-inflammatory pathways associated with chondrocyte necroptosis .
Mechanistic Insights into AZ 628 as a Pan-Raf Inhibitor

Structural Basis of ATP-Competitive Inhibition in RAF Kinases

AZ628 functions as an ATP-competitive inhibitor that binds the conserved ATP-binding pocket of RAF kinases. Structural analyses reveal that AZ628 stabilizes the αC-helix in the active "IN" conformation (αC-IN), distinct from first-generation inhibitors like vemurafenib that trap the αC-helix in the "OUT" position [1] [4]. This αC-IN orientation maintains the kinase in a pseudo-active state, preventing ATP binding while avoiding steric clashes in dimeric RAF complexes. The binding mode involves:

  • Hydrophobic interactions with the hinge region (Cys532 in BRAF)
  • Hydrogen bonding with catalytic residues (DFG motif)
  • Occupancy of the allosteric back pocket adjacent to the ATP site [4]

Table 1: Structural Features of AZ628-BRAF Binding

Structural ElementInteraction TypeFunctional Consequence
ATP-binding pocketCompetitive occupancyBlocks ATP phosphate transfer
αC-helixStabilization in IN positionPermits dimer binding
DFG motifHydrogen bondingLocks catalytic residues
Allosteric back pocketHydrophobic fillingEnhances binding affinity

This binding conformation allows AZ628 to inhibit both monomeric and dimeric RAF forms, unlike αC-OUT inhibitors that exhibit steric hindrance in dimers [1].

Differential Targeting of BRAF Mutants (V600E, G464V) vs. Wild-Type BRAF

AZ628 demonstrates nanomolar potency against oncogenic BRAF mutants while maintaining activity against wild-type isoforms:

  • BRAFV600E: IC₅₀ = 34 nM
  • c-RAF: IC₅₀ = 29 nM
  • Wild-type BRAF: IC₅₀ = 105 nM [10]

The compound's efficacy against BRAFV600E stems from its ability to exploit the mutated activation loop conformation, where valine-to-glutamate substitution creates a salt bridge that stabilizes the active kinase configuration. This allows tighter binding of AZ628 compared to wild-type BRAF [1] [4]. However, gatekeeper mutations like G464V (glycine-to-valine substitution in the P-loop) induce steric hindrance that reduces AZ628 binding affinity by >100-fold. This occurs because the bulky valine side chain physically obstructs access to the hydrophobic back pocket critical for AZ628 binding [8].

Table 2: Kinase Inhibition Profile of AZ628

Kinase TargetIC₅₀ (nM)Clinical Relevance
BRAFV600E34Melanoma, colorectal cancer
c-RAF29Resistance mechanism target
Wild-type BRAF105Normal tissue signaling
BRAFG464V>10,000Acquired resistance mutation

Prolonged exposure to AZ628 selects for resistant clones with elevated CRAF expression, which maintains ERK signaling through dimerization with mutant BRAF or other RAF isoforms [8] [10].

Allosteric Modulation of RAF Dimerization Dynamics

Unlike first-generation RAF inhibitors, AZ628’s αC-IN binding mode enables cooperative inhibition of RAF dimers. While αC-OUT inhibitors (vemurafenib, dabrafenib) exhibit negative cooperativity—where binding to one protomer impedes inhibitor binding to the partner protomer—AZ628 permits simultaneous binding to both protomers in a dimer [1] [4]. Key mechanistic features include:

  • Symmetrical binding capacity: No steric exclusion of the second inhibitor molecule
  • Imperfect dimer disruption: Stabilizes dimer interface while blocking catalytic activity
  • Reduced paradoxical activation: Minimal induction of RAF priming (RAS-dependent dimerization) compared to αC-IN inhibitors [4]

This allosteric modulation is particularly effective against constitutively dimeric BRAF mutants like p61BRAFV600E splice variants, which drive resistance to monomer-selective inhibitors [4] [8]. However, AZ628 does not exhibit positive cooperativity (enhanced inhibition of the second protomer when the first is occupied), a feature seen in next-generation inhibitors like PHI1 [1].

Table 3: RAF Dimer Inhibition Mechanisms

Inhibitor ClassαC-Helix PositionDimer Inhibition EfficacyCooperativity
αC-OUT (Vemurafenib)OUTLowNegative
αC-IN (AZ628)INHighNon-cooperative
Allosteric (PHI1)IN*Very HighPositive

Cross-Reactivity with Non-RAF Kinases (VEGFR2, DDR2, Lyn)

Beyond RAF kinases, AZ628 inhibits several tyrosine kinases with functional implications:

  • VEGFR2 (IC₅₀ ~100-200 nM): Suppresses tumor angiogenesis by blocking VEGF signaling [10]
  • DDR2 (Discoidin Domain Receptor 2): Inhibits collagen-induced metastasis signaling
  • Lyn kinase: Modulates immune cell functions in tumor microenvironment [10]

Table 4: AZ628 Selectivity Profile Against Non-RAF Kinases

KinaseFamilyBiological FunctionInhibition IC₅₀ Range
VEGFR2TKAngiogenesis100-200 nM
DDR2TKMetastasis signaling200-500 nM
LynTKImmune modulation50-100 nM
Flt1TKAngiogenesis100-300 nM
FMS (CSF1R)TKMacrophage differentiation200-400 nM

The functional consequence of this multi-kinase activity includes suppression of anchorage-independent growth in BRAF-mutant colon and melanoma cell lines, where combined RAF/VEGFR2 inhibition enhances anti-proliferative effects compared to selective RAF inhibitors [10].

Properties

CAS Number

1007871-84-2

Product Name

AZ 628

IUPAC Name

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33)

InChI Key

ZGBGPEDJXCYQPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.